Indolin-5-ylmethanol
Description
Structural Context and Significance of the Indoline (B122111) Scaffold in Research
The indoline nucleus, characterized by a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is a fundamental heterocyclic system. It serves as a "privileged structure" in medicinal chemistry, a term denoting scaffolds that are capable of binding to multiple biological targets researchgate.net, nih.gov, derpharmachemica.com. The indole (B1671886) scaffold, from which indoline is derived, is ubiquitous in nature, found in amino acids like tryptophan, neurotransmitters, and numerous alkaloids jpionline.org, eurekaselect.com, mdpi.com, ijpsr.com, nih.gov. This inherent biological relevance has driven extensive research into synthesizing and functionalizing indole and indoline derivatives.
The significance of the indoline scaffold in academic research stems from several key aspects:
Chemical Versatility: The indoline ring system offers multiple sites for chemical modification, allowing for the introduction of diverse functional groups. This chemical plasticity enables the creation of libraries of compounds with varied physicochemical and biological properties mdpi.com, researchgate.net.
Bioactivity: Indole and indoline derivatives are associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) modulating effects jpionline.org, mdpi.com, researchgate.net, nih.gov, mdpi.com, derpharmachemica.com, preprints.org, ijpsr.com, mdpi.com. This broad bioactivity profile makes them attractive targets for drug discovery and development.
Synthetic Utility: Indoline derivatives often serve as crucial intermediates or starting materials in the synthesis of more complex natural products and synthetic drugs jpionline.org, rsc.org, researchgate.net. The ability to transform indolines into indoles through dehydrogenation, for example, highlights their synthetic utility researchgate.net.
Overview of Research Trajectories for Indoline-5-ylmethanol and its Derivatives
While direct academic research specifically focused on "Indolin-5-ylmethanol" as a standalone compound is less documented than its indole counterparts, the significance of the 5-substituted indoline/indole motif is evident in several research trajectories. These trajectories primarily involve the synthesis of this compound or its indole analogue as key intermediates for biologically active molecules, particularly in the pharmaceutical sector.
Key Research Areas and Findings:
Synthesis of 5-Substituted Indole Derivatives for Pharmaceutical Applications: A prominent area of research involves the synthesis of indole derivatives featuring a methanol (B129727) group or related functionalities at the 5-position, often as precursors to therapeutic agents. For instance, research has focused on the synthesis of (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol , a compound identified as a significant intermediate in the production of anti-migraine medications, specifically triptan derivatives wisdomlib.org, researchgate.net. Traditional synthesis methods for such compounds often relied on hazardous and expensive reagents like Lithium Aluminium Hydride (LAH). More recent academic efforts have aimed at developing cost-effective and safer synthetic routes, notably by utilizing Vitride (sodium bis(2-methoxyethoxy) aluminium hydride) as a reducing agent. This approach allows for a more efficient, one-pot reduction of multiple carbonyl groups, enhancing operational safety and commercial viability wisdomlib.org, researchgate.net.
Table 1: Comparative Synthesis Approaches for (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol
| Feature | Traditional Method (e.g., using LAH) | Vitride-based Method wisdomlib.orgresearchgate.net |
| Reducing Agent | Lithium Aluminium Hydride (LAH) | Vitride (Sodium bis(2-methoxyethoxy) aluminium hydride) |
| Safety Profile | High reactivity, pyrophoric, handling risks | Lower reactivity, less pyrophoric, enhanced safety |
| Cost-Effectiveness | Generally higher cost | More cost-effective |
| Process Efficiency | May require multiple steps | Enables one-pot reduction of multiple carbonyl groups |
| Application Focus | Synthesis of anti-migraine medications (triptans) | Synthesis of anti-migraine medications (triptans) |
Indoline Derivatives as Precursors and Building Blocks: Indolines themselves are recognized as valuable synthetic intermediates. Research has explored the functionalization of indolines, including their dehydrogenation to form indoles, which are then further elaborated researchgate.net. For example, indolines have been used in the synthesis of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indoles , which are intermediates for the synthesis of Rizatriptan researchgate.net. This highlights the role of the indoline core, functionalized at the 5-position, as a crucial starting point in multi-step synthetic strategies.
Antimicrobial Activity of Indole-Based Derivatives: Academic studies have also investigated the antimicrobial potential of compounds derived from indole scaffolds substituted at the 5-position. For instance, the synthesis of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides has been reported, utilizing 1H-indol-5-amine and 2-chloro-N-(1H-indol-5-yl)acetamide as key intermediates iosrjournals.org. These synthesized compounds were screened for their antimicrobial activity against various bacterial strains. Several derivatives demonstrated promising activity, underscoring the therapeutic relevance of the indole-5-yl structural motif.
Table 2: Representative Antimicrobial Activity of Indole-Benzothiazole Derivatives iosrjournals.org
| Compound Designation | Key Structural Feature (Indole part) | Activity Against Escherichia coli | Activity Against Pseudomonas | Activity Against Bacillus cereus |
| 6a | N-(1H-indol-5-yl) | High | High | High |
| 6b | N-(1H-indol-5-yl) | High | High | High |
| 6c | N-(1H-indol-5-yl) | High | High | High |
| 6d | N-(1H-indol-5-yl) | High | High | High |
| 6e | N-(1H-indol-5-yl) | High | High | High |
| 6h | N-(1H-indol-5-yl) | High | High | High |
| 6j | N-(1H-indol-5-yl) | High | High | High |
| 6k | N-(1H-indol-5-yl) | High | High | High |
| 6l | N-(1H-indol-5-yl) | High | High | Moderate |
| 6m | N-(1H-indol-5-yl) | High | High | Moderate |
| 6n | N-(1H-indol-5-yl) | High | High | Moderate |
Note: "High" and "Moderate" denote relative activity levels as described in the source; specific quantitative data (e.g., MIC values) are not provided in the summary.
These research trajectories highlight that while this compound itself may not be the primary subject of extensive studies, the indoline scaffold, particularly when functionalized at the 5-position with a methanol group or serving as a precursor to such motifs, is a valuable component in synthetic organic and medicinal chemistry research. The ongoing efforts to develop efficient syntheses and explore the biological potential of these structures underscore their importance in advancing scientific understanding and therapeutic development.
Compound List:
Indoline
Indole
this compound
(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol
1H-indol-5-amine
2-chloro-N-(1H-indol-5-yl)acetamide
N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides
(5-substituted benzo[d]thiazol-2-yl)methanamines
(5-substituted benzo[d]thiazol-2-yl)methanol
Rizatriptan
Sumatriptan
Lithium Aluminium Hydride (LAH)
Vitride (Sodium bis(2-methoxyethoxy) aluminium hydride)
5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indoles
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,10-11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBWUHOCSNDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Indoline 5 Ylmethanol and Its Derivatives
Established Synthetic Pathways for Indolin-5-ylmethanol
The direct synthesis of this compound relies on established and reliable chemical transformations, primarily focusing on the modification of readily available precursors.
The synthesis of indoline-based methanols can be approached by utilizing indole (B1671886) derivatives as starting materials. One common strategy involves the functionalization of the indole ring followed by reduction of the heterocyclic core. For instance, indole-5-carboxylic acid serves as a key precursor. sigmaaldrich.com The synthesis of this precursor can be achieved through methods like the Japp-Klingemann type Fischer-indole synthesis. nih.gov
Another precursor-based approach involves the reaction of indoles with ketone precursors. Friedel–Crafts hydroxyalkylation reactions between indoles and trifluoromethyl ketones, for example, yield trifluoromethyl(indolyl)phenylmethanols. While not a direct synthesis of this compound, this demonstrates the viability of C-C bond formation at the indole core using ketone electrophiles to generate methanol (B129727) derivatives.
Furthermore, dearomative rearrangements of 3-indolyl alcohols represent a sophisticated method to access substituted indolines. The Meerwein–Eschenmoser–Claisen rearrangement, a type of nih.govnih.gov sigmatropic rearrangement, can introduce carbon fragments to the C2 position of the indoline (B122111) structure, starting from an indole alcohol precursor.
A primary and direct route to this compound involves the reduction of a carboxylic acid or ester group at the C-5 position of the indoline ring. The common precursor for this method is Indole-5-carboxylic acid or its corresponding ester. sigmaaldrich.com
The synthesis typically follows a two-step process:
Reduction of the Indole Ring: The indole nucleus of a precursor like indole-5-carboxylic acid is first reduced to the corresponding indoline. This can be accomplished through catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.
Reduction of the Carboxylic Group: The carboxylic acid or ester function on the saturated indoline ring is then reduced to the primary alcohol. Standard reducing agents such as Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation, yielding this compound.
This reduction pathway is often preferred due to its high efficiency and the commercial availability of the starting indole-5-carboxylic acid. researchgate.net
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs have emerged as powerful tools in heterocyclic chemistry for creating molecular diversity and complexity. researchgate.netrsc.org Various MCRs have been developed for the synthesis of complex, functionalized indole and indoline derivatives. nih.govmdpi.com For example, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles can produce highly substituted indolin-2-ones. nih.gov
However, the application of multicomponent reactions for the direct synthesis of a structurally simple molecule like this compound is not widely reported in the literature. MCRs are typically designed to build more complex molecular scaffolds. The synthesis of this compound is more conveniently and efficiently achieved through the more straightforward reduction-based approaches described previously.
Advanced Synthetic Strategies for this compound Derivatives
Once the this compound core is synthesized, its derivatives can be prepared through further functionalization. Advanced strategies often focus on modifying the indoline nitrogen.
The nitrogen atom of the indoline ring is a common site for functionalization, allowing for the synthesis of a wide array of derivatives. N-alkylation and N-functionalization strategies are key methods for modifying the properties of the parent molecule.
A sustainable and increasingly popular method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process typically uses alcohols as alkylating agents, which are considered green reagents as the only byproduct is water. This reaction is often catalyzed by transition metal complexes, with iron being a notable low-cost and environmentally benign option. nih.govresearchgate.net
In this process, a catalyst, such as a tricarbonyl(cyclopentadienone) iron complex, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. nih.gov The indoline nitrogen then condenses with the carbonyl intermediate to form an iminium ion. The catalyst subsequently transfers the "borrowed" hydrogen back to the iminium ion, resulting in the N-alkylated indoline and regenerating the catalyst. researchgate.net This method avoids the use of stoichiometric organometallic reagents or alkyl halides. nih.gov
The table below summarizes research findings on the iron-catalyzed N-alkylation of indoline with various alcohols, a strategy directly applicable to this compound. researchgate.net
| Alcohol Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl alcohol | Fe-1 (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.) | TFE | 110 | 18 | 99 |
| 4-Methylbenzyl alcohol | Fe-1 (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.) | TFE | 110 | 18 | 99 |
| 4-Methoxybenzyl alcohol | Fe-1 (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.) | TFE | 110 | 18 | 99 |
| Ethanol (B145695) | Fe-1 (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.) | TFE | 110 | 48 | 99 |
| n-Propanol | Fe-1 (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.) | TFE | 110 | 48 | 85 |
| Cinnamyl alcohol | Fe-1 (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.) | TFE | 110 | 18 | 90 |
Other transition metals like palladium can also catalyze N-functionalization reactions, such as N-prenylation using alkenes as the substrate. beilstein-journals.org These advanced methods provide a versatile toolkit for creating a diverse library of this compound derivatives.
Functionalization of the Indoline Core
Green Chemistry Approaches in Indoline-5-ylmethanol Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net In the synthesis of indoline derivatives, this philosophy has driven the adoption of more sustainable methodologies that move away from traditional, often hazardous, organic solvents and harsh reaction conditions. researchgate.netnih.gov
A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) used as solvents. nih.gov Many common organic solvents pose risks to human health and the environment. dergipark.org.tr Consequently, significant research has been dedicated to performing organic synthesis in alternative, benign media or in the absence of any solvent. dergipark.org.tr
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org The synthesis of various indole derivatives has been successfully carried out in aqueous media, often facilitated by ultrasound irradiation, which helps overcome the low solubility of organic reactants. researchgate.net This approach is considered highly eco-friendly. researchgate.net
Solvent-free reactions represent another important green strategy. dergipark.org.tr These reactions can be promoted using various techniques:
Microwave-assisted synthesis: Microwave irradiation can dramatically accelerate reaction rates, often allowing for solventless conditions. dergipark.org.tr
Mechanochemistry: This technique, sometimes referred to as "grindstone chemistry," involves grinding solid reactants together to initiate a chemical reaction, completely eliminating the need for a solvent. dergipark.org.tr It has been used for one-pot syntheses of complex spiro[diindenopyridine-indoline]triones. dergipark.org.tr
By embracing these approaches, the synthesis of indoline-5-ylmethanol and its derivatives can be made more sustainable, safer, and more efficient. nih.gov
| Green Approach | Enabling Technique | Example Application | Key Benefit | Reference |
|---|---|---|---|---|
| Aqueous Medium Reactions | Ultrasound Irradiation | Synthesis of spiro[indoline-pyrazolo... ]trione derivatives. | Eliminates hazardous organic solvents; eco-friendly. | researchgate.net |
| Solvent-Free Reactions | Microwave Irradiation | Synthesis of 1,4-dihydropyridines. | Rapid, efficient, no solvent waste. | dergipark.org.tr |
| Solvent-Free Reactions | Mechanochemistry (Grinding) | One-pot synthesis of spiro-indoline derivatives. | Completely avoids solvents, simple procedure. | dergipark.org.tr |
Utilization of Biocatalysts and Eco-Friendly Catalysts
The application of biocatalysts, such as enzymes, and other eco-friendly catalytic systems offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact.
One promising biocatalytic approach for the synthesis of precursors to this compound involves the use of Carboxylic Acid Reductases (CARs). These enzymes are capable of reducing carboxylic acids to their corresponding aldehydes, which can subsequently be converted to alcohols. A patent has described a carboxylic acid reductase isolated from Nocardia sp. strain NRRL 5646 that efficiently reduces a variety of carboxylic acids. google.com Notably, this enzyme was reported to reduce indole-5-carboxylic acid, a potential precursor for this compound. google.com The biocatalytic reduction of indole-5-carboxylic acid would yield indole-5-carbaldehyde, which can then be reduced to (1H-indol-5-yl)methanol and subsequently to this compound. The substrate specificity of this enzyme highlights its potential for the targeted synthesis of functionalized indoles. google.com
The broader class of CARs has been extensively studied for their ability to catalyze the reduction of a wide range of carboxylic acids under mild, aqueous conditions, making them a valuable tool for green chemistry. nih.govresearchgate.net These enzymes utilize ATP and NADPH as cofactors and exhibit high chemo-selectivity, often obviating the need for protecting groups that are common in traditional chemical syntheses. researchgate.net
In the realm of eco-friendly chemical catalysts, photocatalysis has emerged as a powerful tool. Researchers have developed a simple and environmentally friendly photochemical method for the preparation of 2-substituted indolines from indoles using organic photoredox catalysts. mdpi.com This transition-metal-free approach utilizes light as a traceless reagent, avoiding the harsh reaction conditions associated with many conventional methods. mdpi.com While a direct synthesis of this compound using this method has not been explicitly detailed, the substrate scope of this methodology, which includes various substituted indoles, suggests its potential applicability. For instance, the dearomative nucleophilic addition to a suitably protected (1H-indol-5-yl)methanol derivative could be a viable route.
The following table summarizes the substrate scope for a photocatalytic dearomative nucleophilic addition to N-Boc indoles, demonstrating the potential of this eco-friendly method for generating substituted indolines.
| Substrate (N-Boc Indole Derivative) | Nucleophile | Product (N-Boc-2-substituted-indoline) | Yield (%) |
| N-Boc-indole | H₂O | N-Boc-2-hydroxyindoline | 85 |
| N-Boc-5-methylindole | H₂O | N-Boc-2-hydroxy-5-methylindoline | 82 |
| N-Boc-5-fluoroindole | H₂O | N-Boc-5-fluoro-2-hydroxyindoline | 75 |
| N-Boc-5-cyanoindole | H₂O | N-Boc-5-cyano-2-hydroxyindoline | 68 |
| N-Boc-indole | MeOH | N-Boc-2-methoxyindoline | 91 |
Data synthesized from research on organic photoredox catalysis for indoline synthesis. mdpi.com
Sustainable Synthetic Route Development for Indoline-Containing Compounds
The development of sustainable synthetic routes for indoline-containing compounds is a broader endeavor that encompasses the principles of atom economy, energy efficiency, and the use of renewable resources. Flow chemistry has been identified as a valuable technique for improving the environmental friendliness of synthetic routes to indoline derivatives. epa.gov This approach allows for precise control over reaction parameters, often leading to higher yields, shorter reaction times, and reduced solvent usage compared to traditional batch processes. epa.gov For example, a one-step route for the heterogeneous catalytic hydrogenation of a nitrophenyl derivative to an indoline derivative was successfully developed using a flow chemistry setup, avoiding the use of common reducing chemicals. epa.gov
Furthermore, multicomponent reactions (MCRs) represent a sustainable strategy for the synthesis of complex molecules like indole derivatives from simple starting materials in a single step. A novel two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core. rsc.org This method is performed under mild and benign conditions, using ethanol as a solvent and avoiding the need for a metal catalyst. rsc.org The adaptability of such a route for the synthesis of 5-substituted indoles could provide a more sustainable pathway to precursors of this compound.
The following table presents data from a sustainable multicomponent synthesis of indole-2-carboxamide derivatives, showcasing the efficiency and substrate scope of this green chemistry approach.
| Aniline Derivative | Isocyanide | Product (Indole-2-carboxamide) | Overall Yield (%) (One-pot) |
| Aniline | tert-Butyl isocyanide | N-(tert-butyl)-1H-indole-2-carboxamide | 81 |
| 4-Fluoroaniline | tert-Butyl isocyanide | N-(tert-butyl)-5-fluoro-1H-indole-2-carboxamide | 84 |
| Aniline | Cyclohexyl isocyanide | N-cyclohexyl-1H-indole-2-carboxamide | 64 |
| 4-Methoxyaniline | tert-Butyl isocyanide | N-(tert-butyl)-5-methoxy-1H-indole-2-carboxamide | 57 |
| 3-Chloroaniline | Cyclohexyl isocyanide | N-cyclohexyl-6-chloro-1H-indole-2-carboxamide | 82 |
| 4-Bromoaniline | 1,1,3,3-Tetramethylbutyl isocyanide | 5-bromo-N-(1,1,3,3-tetramethylbutyl)-1H-indole-2-carboxamide | 86 |
Data adapted from research on sustainable multicomponent indole synthesis. rsc.org
These advancements in biocatalysis, eco-friendly catalysis, and sustainable route design are paving the way for more efficient and environmentally responsible methods for the synthesis of this compound and a wide array of other valuable indoline-containing compounds.
Iii. Chemical Reactivity and Transformation of Indolin 5 Ylmethanol
Oxidation Reactions of the Hydroxymethyl Group
The primary hydroxymethyl group at the C5 position of Indolin-5-ylmethanol is susceptible to oxidation to form the corresponding aldehyde (Indoline-5-carbaldehyde) or carboxylic acid (Indoline-5-carboxylic acid). The outcome of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions.
Mild oxidizing agents are typically employed for the selective conversion of the alcohol to the aldehyde, while stronger oxidizing agents will lead to the formation of the carboxylic acid. The electron-rich nature of the indoline (B122111) ring system can influence the reactivity of the benzylic alcohol. rsc.org
Common reagents for the oxidation of benzylic alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation. wikipedia.orgwikipedia.orglibretexts.org PCC is a milder version of chromic acid that can oxidize primary alcohols to aldehydes efficiently. libretexts.orgmasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is known for its mild conditions and tolerance of various functional groups. wikipedia.orgorganicchemistrytutor.commissouri.eduorganic-chemistry.orgchemistryhall.com For the further oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically required. libretexts.orglibretexts.org
Table 1: Plausible Oxidation Reactions of this compound
| Oxidizing Agent | Expected Product |
|---|---|
| Pyridinium chlorochromate (PCC) | Indoline-5-carbaldehyde |
| Swern Oxidation (DMSO, (COCl)₂) | Indoline-5-carbaldehyde |
| Potassium permanganate (KMnO₄) | Indoline-5-carboxylic acid |
Derivatization at the Indoline Nitrogen Atom
The secondary amine nitrogen of the indoline ring is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions. These transformations are crucial for modifying the electronic and steric properties of the molecule, as well as for introducing diverse functional groups.
N-Alkylation: The nitrogen atom of this compound can be alkylated using various alkylating agents, such as alkyl halides or by reductive amination. The reaction typically proceeds in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.
N-Acylation: Acylation of the indoline nitrogen is a common transformation, usually achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acylindoline derivative.
Table 2: Representative Derivatization Reactions at the Indoline Nitrogen
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-indolin-5-ylmethanol |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acyl-indolin-5-ylmethanol |
Electrophilic and Nucleophilic Substitution Reactions on the Indoline Ring
The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring: the amino group of the indoline and the hydroxymethyl group. wikipedia.orglumenlearning.comorganicchemistrytutor.com
The nitrogen atom of the indoline ring is an activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.org The hydroxymethyl group is a weakly deactivating group but is also an ortho, para-director. In the case of this compound, the positions ortho to the powerfully activating amino group (C4 and C6) are the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of 5-substituted indolines has been shown to occur at the C7 position, which is ortho to the activating nitrogen. researchgate.net Halogenation, such as bromination or chlorination, of 5-substituted indoline spiropyrans also occurs at the 5'-position, which corresponds to the C5 position of the indoline ring. mdpi.com Friedel-Crafts reactions, such as alkylation and acylation, are also plausible electrophilic substitution reactions on the activated indoline ring. mdpi.comacs.orgacs.orgnih.gov
Nucleophilic aromatic substitution on the indoline ring of this compound is generally unlikely. The indoline ring is electron-rich and not activated towards nucleophilic attack unless there are strong electron-withdrawing groups present on the aromatic ring, which is not the case for this compound. sci-hub.secore.ac.uksemanticscholar.org
Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-indolin-5-ylmethanol and/or 6-Nitro-indolin-5-ylmethanol |
| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4-Bromo-indolin-5-ylmethanol and/or 6-Bromo-indolin-5-ylmethanol |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-Acyl-indolin-5-ylmethanol and/or 6-Acyl-indolin-5-ylmethanol |
Cycloaddition Reactions Involving Indoline-5-ylmethanol Scaffolds
The indoline scaffold, with its inherent strain and electronic properties, can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. While specific examples involving this compound are not extensively documented, the reactivity of the indoline core suggests its potential to undergo such transformations.
Indoline derivatives have been shown to participate in dearomative cycloaddition reactions. For instance, photoredox-catalyzed dearomative cycloaddition of indole (B1671886) derivatives with secondary amines can produce highly strained polycyclic indolines. mdpi.com Furthermore, the double bond within the indoline ring system can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to yield spiroisoxazolidines. nih.gov
The indole nucleus, a close structural relative of indoline, is known to undergo [4+2] cycloaddition (Diels-Alder) reactions, and it is plausible that under certain conditions, indoline derivatives could also participate in similar transformations. researchgate.net Photocatalytic intermolecular [2+2] cycloaddition of indoles with olefins has been reported to give cyclobutane-fused indolines, suggesting another potential reaction pathway for indoline scaffolds. acs.org Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have also been developed to furnish cyclohepta[b]indoles. researchgate.net
Table 4: Potential Cycloaddition Reactions of this compound Derivatives
| Cycloaddition Type | Reactant Partner | Potential Product Type |
|---|---|---|
| [2+2] Cycloaddition | Olefin | Cyclobutane-fused indoline derivative |
| [4+2] Cycloaddition | Diene | Fused polycyclic indoline derivative |
| 1,3-Dipolar Cycloaddition | Nitrone | Spiroisoxazolidine-indoline derivative |
| [4+3] Cycloaddition | Oxyallyl cation | Cyclohepta[b]indole derivative (from an alkenyl derivative) |
Iv. Advanced Spectroscopic and Computational Analysis of Indolin 5 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Indolin-5-ylmethanol, both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) would be crucial.
¹H NMR Spectroscopy: This technique would reveal the different types of hydrogen atoms present in the molecule. Based on the structure of this compound, one would expect signals corresponding to:
The aromatic protons on the benzene (B151609) ring of the indoline (B122111) system. Their chemical shifts and splitting patterns would indicate their positions relative to the fused pyrroline (B1223166) ring and the hydroxymethyl substituent.
The protons of the methylene (B1212753) group (-CH₂-) in the hydroxymethyl substituent, likely appearing as a doublet if coupled to the hydroxyl proton, or a singlet if the hydroxyl proton exchange is rapid.
The proton of the hydroxyl group (-OH), which typically appears as a broad singlet and its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
The protons of the saturated five-membered ring of the indoline system (at positions 2 and 3), which would appear as complex multiplets due to their diastereotopic nature and coupling to each other and potentially to the nitrogen atom.
¹³C NMR Spectroscopy: This would provide information about the carbon skeleton. Distinct signals would be expected for:
The carbons of the aromatic ring, including the carbon bearing the hydroxymethyl group (C5).
The methylene carbon of the hydroxymethyl group (-CH₂OH).
The carbons of the saturated five-membered ring (C2 and C3), with C2 being adjacent to the nitrogen atom and typically appearing at a different chemical shift than C3.
Expected Data Table Format (¹H NMR):
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (this compound) |
| Aromatic H (e.g., H4) | 6.5 - 7.5 | Multiplet | Varies | Aromatic ring protons |
| Aromatic H (e.g., H6) | 6.5 - 7.5 | Multiplet | Varies | Aromatic ring protons |
| Aromatic H (e.g., H7) | 6.5 - 7.5 | Multiplet | Varies | Aromatic ring protons |
| CH₂ (hydroxymethyl) | 4.0 - 5.0 | Doublet/Singlet | Varies | -CH₂OH |
| OH (hydroxyl) | 1.5 - 5.0 | Broad Singlet | N/A | -OH |
| Indoline C2-H₂ | 3.0 - 4.0 | Multiplet | Varies | Saturated ring protons |
| Indoline C3-H₂ | 3.0 - 4.0 | Multiplet | Varies | Saturated ring protons |
(Note: Specific values are illustrative and would be determined experimentally.)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns.
Molecular Ion (M⁺ or [M+H]⁺): For this compound (C₉H₁₁NO), the calculated molecular weight is approximately 149.19 g/mol . Electron ionization (EI) mass spectrometry would ideally show a molecular ion peak (M⁺) at m/z 149. Electrospray ionization (ESI) or other soft ionization techniques would likely show a protonated molecular ion ([M+H]⁺) at m/z 150.
Fragmentation Patterns: The molecular ion, if formed, can undergo fragmentation. Characteristic fragmentation pathways for this compound might include:
Loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O) from the side chain.
Cleavage within the indoline ring system, potentially leading to fragments related to the aromatic portion and the saturated heterocyclic part.
Alpha-cleavage adjacent to the nitrogen atom in the indoline ring.
Expected Data Table Format (Mass Spectrometry):
| Ion Type | m/z Value (Calculated) | Fragmentation Pathway (Hypothetical) |
| Molecular Ion | 149.19 | M⁺ |
| Protonated Ion | 150.19 | [M+H]⁺ |
| Fragment Ion | e.g., 132.17 | [M - OH]⁺ (loss of hydroxyl radical) |
| Fragment Ion | e.g., 131.16 | [M - CH₂OH]⁺ (loss of hydroxymethyl radical) |
| Fragment Ion | e.g., 117.15 | [M - H₂O]⁺ (loss of water) |
(Note: Specific m/z values and fragmentation pathways are predictive and would require experimental validation.)
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies, while UV-Visible spectroscopy probes electronic transitions.
IR Spectroscopy: this compound would exhibit characteristic absorption bands for its functional groups:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group in the methanol (B129727) moiety. Hydrogen bonding can cause this band to be broader and shift to lower wavenumbers.
C-H Stretches: Aliphatic C-H stretches from the saturated part of the indoline ring and the methylene group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the benzene ring would be observed slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
C=C Stretches: Aromatic C=C stretching vibrations would be expected in the 1500-1600 cm⁻¹ region, indicative of the benzene ring.
C-N Stretch: The C-N stretching vibration of the indoline ring would typically appear in the 1250-1020 cm⁻¹ range.
C-O Stretch: The C-O stretch of the primary alcohol would be observed in the 1050-1200 cm⁻¹ region.
UV-Visible Spectroscopy: The electronic transitions in this compound are primarily associated with the aromatic system of the indoline core.
π-π* Transitions: These are expected for the aromatic ring system, typically occurring in the UV region (around 200-300 nm).
n-π* Transitions: If the nitrogen atom in the indoline ring has a lone pair of electrons not involved in conjugation, n-π* transitions might be observed at longer wavelengths, though these are often weaker. The presence of the hydroxymethyl group may cause minor shifts in these absorption bands.
Expected Data Table Format (IR Spectroscopy):
| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration | Notes |
| O-H (Alcohol) | 3200 - 3600 | Stretch | Broad, may shift due to H-bonding |
| C-H (Aromatic) | 3030 - 3100 | Stretch | |
| C-H (Aliphatic) | 2850 - 3000 | Stretch | |
| C=C (Aromatic) | 1500 - 1600 | Stretch | Multiple bands possible |
| C-O (Alcohol) | 1050 - 1200 | Stretch | |
| C-N (Indoline) | 1250 - 1020 | Stretch |
(Note: Specific values are typical ranges and would be determined experimentally.)
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, XRD analysis would provide definitive information about:
Crystal System and Space Group: The symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.
Intermolecular Interactions: Hydrogen bonding (e.g., between -OH groups, or involving the indoline nitrogen), π-π stacking, and van der Waals forces that stabilize the crystal lattice.
This technique offers the highest level of structural detail, confirming the connectivity and spatial arrangement of atoms.
Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding molecular properties that may be difficult to measure experimentally or for complementing experimental data.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
DFT calculations allow for the determination of the most stable molecular geometry (ground state) and provide insights into the electronic structure.
Geometry Optimization: DFT would be used to calculate the lowest energy conformation of this compound, providing optimized bond lengths, bond angles, and dihedral angles. This optimized structure serves as the basis for further electronic property calculations.
Electronic Properties: DFT can predict various electronic properties, including:
Charge Distribution: Atomic partial charges (e.g., Mulliken or Bader charges) would reveal the electron density distribution across the molecule, highlighting polar bonds and potential sites for nucleophilic or electrophilic attack.
Vibrational Frequencies: Calculations can predict IR absorption frequencies, which can be compared with experimental IR spectra for validation.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths and intensities of electronic transitions, allowing for comparison with experimental UV-Vis data.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory, a key application of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity.
HOMO and LUMO Energies: The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's electronic stability and reactivity. A smaller gap generally suggests higher reactivity.
Orbital Localization: The spatial distribution (localization) of the HOMO and LUMO on specific atoms or regions of the molecule can predict the most likely sites for electrophilic attack (where the HOMO is high) and nucleophilic attack (where the LUMO is low). For this compound, this analysis would reveal the electron-rich and electron-deficient centers, guiding predictions about its chemical behavior in various reactions. For example, the HOMO might be localized on the aromatic ring or the nitrogen atom, while the LUMO could be influenced by the aromatic system and the hydroxyl group.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the distribution of electron density around a molecule, indicating regions of positive and negative electrostatic potential. This analysis is crucial for understanding molecular reactivity, identifying sites prone to electrophilic or nucleophilic attack, and predicting hydrogen-bonding interactions uni-muenchen.deyoutube.com. For this compound, MEP mapping would typically involve optimizing its geometry using Density Functional Theory (DFT) and then mapping the calculated MEP onto its molecular surface uni-muenchen.deresearchgate.net. The resulting color-coded surface highlights areas of high electron density (negative potential, often depicted in red) and low electron density (positive potential, often depicted in blue), providing insights into how the molecule might interact with other chemical species or biological targets uni-muenchen.deyoutube.comresearchgate.net. While specific MEP data for this compound is not detailed in the provided search results, studies on related indole (B1671886) and indoline derivatives utilize this method to understand their electronic landscape and reactivity researchgate.netresearchgate.netresearchgate.net.
Nonlinear Optical (NLO) Properties Investigations
Nonlinear Optical (NLO) properties are essential for advanced technological applications such as optical communications, data storage, and signal processing frontiersin.orgmdpi.commdpi.com. Molecules exhibiting NLO properties can alter the frequency, phase, or amplitude of incident light. These properties are quantified by parameters like polarizability () and hyperpolarizability (). Theoretical investigations, often employing DFT and Time-Dependent DFT (TD-DFT) at various computational levels (e.g., B3LYP/6-311+G(d,p)), are used to predict and analyze these NLO responses researchgate.netfrontiersin.orgmdpi.comnih.gov. Studies on various organic molecules, including indole derivatives, have shown that specific structural features and electronic delocalization can significantly enhance NLO behavior researchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov. For this compound, investigations into its NLO properties would involve calculating its first hyperpolarizability () to assess its potential for such applications. While direct NLO property data for this compound is not explicitly found, the broader field of indole chemistry demonstrates the potential for such compounds to exhibit significant NLO characteristics researchgate.netmdpi.com.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and understand how a small molecule (ligand) interacts with a biological target, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, revealing stability, conformational changes, and detailed interaction pathways researchgate.netresearchgate.netresearchgate.netchemrxiv.orgirbbarcelona.orgnih.govnih.govfrontiersin.orgnih.gov. These simulations are critical in drug discovery for identifying potential therapeutic agents and optimizing their binding to target proteins.
Q & A
Q. How should researchers structure the discussion section to contextualize novel findings on this compound within existing literature?
- Methodological Answer :
- Comparative Analysis : Tabulate key results (e.g., reaction yields, bioactivity) alongside prior studies.
- Mechanistic Hypotheses : Propose reaction mechanisms using Hammett plots or kinetic isotope effects.
- Limitations : Acknowledge unresolved issues (e.g., enantioselectivity in derivatives) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
